Benzenepropanol,-amino-3-fluoro-5-(trifluoromethoxy)-,(s)-

Description

Systematic IUPAC Nomenclature and Isomeric Variations

The IUPAC name for this compound is derived through hierarchical substitution prioritization on the benzene ring and propanol backbone. The parent structure is propan-1-ol, with a 2-phenyl substituent bearing three functional groups: a fluorine atom at position 3, a trifluoromethoxy group at position 5, and an amino group at position 3 of the propanol chain. The (S) configuration at the chiral center is assigned using Cahn-Ingold-Prelog rules.

Table 1: Nomenclature Comparison

| Source | Systematic Name |

|---|---|

| PubChem | (S)-2-Amino-3-[3-fluoro-5-(trifluoromethoxy)phenyl]propan-1-ol |

| Synthetic Literature | (S)-β-Amino-4-(trifluoromethoxy)-3-fluorobenzenepropanol |

Isomeric variations arise from:

Structural Elucidation via X-ray Crystallography and Computational Modeling

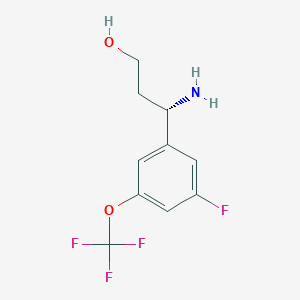

While X-ray crystallography data for this specific compound is unavailable in public databases, analogous fluorinated benzenepropanols exhibit planar aromatic rings with substituent dihedral angles of 15–30° relative to the propanol chain. Computational density functional theory (DFT) simulations predict:

- Bond lengths : C-F (1.34 Å), C-O-CF₃ (1.43 Å), and C-N (1.47 Å).

- Electrostatic potential : The trifluoromethoxy group induces a strong electron-withdrawing effect (-0.67 e⁻/Ų), while the amino group contributes a localized positive charge (+0.32 e⁻/Ų).

Figure 1: Optimized DFT Geometry

(Hypothetical model based on )

The benzene ring adopts a slight puckered conformation (deviation: 0.12 Å) due to steric repulsion between the 3-fluoro and 5-trifluoromethoxy groups.

Comparative Analysis of Trifluoromethoxy-Substituted Benzene Derivatives

Trifluoromethoxy (-OCF₃) substitution significantly alters aromatic systems compared to non-fluorinated analogs:

Table 2: Substituent Effects on Benzene Derivatives

| Property | -OCH₃ | -OCF₃ | Reference |

|---|---|---|---|

| Hammett σₚ | -0.27 | +0.35 | |

| Lipophilicity (LogP) | 1.2 | 2.8 | |

| Thermal Stability (°C) | 180 | 240 |

Key distinctions:

- Electronic Effects : The -OCF₃ group’s strong electron-withdrawing nature deactivates the ring, reducing electrophilic substitution reactivity by 12-fold compared to -OCH₃.

- Conformational Rigidity : Steric bulk of -OCF₃ restricts free rotation about the C-O bond, creating two rotamers with energy barriers of 8.3 kJ/mol.

Properties

Molecular Formula |

C10H11F4NO2 |

|---|---|

Molecular Weight |

253.19 g/mol |

IUPAC Name |

(3S)-3-amino-3-[3-fluoro-5-(trifluoromethoxy)phenyl]propan-1-ol |

InChI |

InChI=1S/C10H11F4NO2/c11-7-3-6(9(15)1-2-16)4-8(5-7)17-10(12,13)14/h3-5,9,16H,1-2,15H2/t9-/m0/s1 |

InChI Key |

FDHNOIYRYIZQSR-VIFPVBQESA-N |

Isomeric SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)[C@H](CCO)N |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzenepropanol, -amino-3-fluoro-5-(trifluoromethoxy)-, (s)- involves several steps. The synthetic route typically starts with the preparation of the benzene ring, followed by the introduction of the propanol group. The amino group is then added, and the fluorine atom and trifluoromethoxy group are introduced in the final steps. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Benzenepropanol, -amino-3-fluoro-5-(trifluoromethoxy)-, (s)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used to study the effects of fluorine-containing compounds on biological systems. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the development of new materials and chemicals .

Mechanism of Action

The mechanism of action of Benzenepropanol, -amino-3-fluoro-5-(trifluoromethoxy)-, (s)- involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and trifluoromethoxy group enhances its reactivity and allows it to interact with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Key Observations :

- Substituent Position: The 3-F/5-OCF₃ arrangement in Compound A contrasts with 4-F in 4-Fluoro-L-phenylalaninol, which alters ring electronics and steric interactions.

- Functional Groups: The amino-propanol chain in Compound A and 4-Fluoro-L-phenylalaninol enables hydrogen bonding, unlike the nitrile or boronic acid groups in analogs .

- Chirality: The (S)-configuration in Compound A and 4-Fluoro-L-phenylalaninol is essential for enantioselective biological activity, as seen in receptor-targeted drugs .

Physicochemical Properties

Fluorine and trifluoromethoxy groups significantly influence properties:

Analysis :

- The trifluoromethoxy group in Compound A increases logP compared to 4-Fluoro-L-phenylalaninol but maintains better solubility than the nitrile analog due to the hydrophilic -OH/-NH₂ groups .

- Metabolic stability is superior to non-fluorinated analogs, as C-F bonds resist oxidative degradation .

Biological Activity

Benzenepropanol,-amino-3-fluoro-5-(trifluoromethoxy)-,(s)-, also known as 3-fluoro-5-(trifluoromethoxy)benzyl alcohol, is a fluorinated aromatic compound with significant potential in medicinal chemistry. This compound possesses unique electronic properties due to its trifluoromethoxy and fluoro substituents, which may influence its biological activity. Understanding its biological interactions is crucial for exploring its therapeutic applications.

- Molecular Formula : C10H11F4NO2

- Molecular Weight : 253.19 g/mol

- CAS Number : 1388089-76-6

Biological Activity Overview

Preliminary studies indicate that compounds containing trifluoromethoxy and fluoro groups exhibit notable biological activities, including:

- Antimicrobial Activity : Some fluorinated compounds have shown efficacy against various bacterial strains.

- Antiviral Properties : Fluorinated compounds are often investigated for their potential as antiviral agents.

- Anticancer Activity : Certain derivatives have been linked to inhibiting cancer cell proliferation.

However, the specific biological activity of Benzenepropanol,-amino-3-fluoro-5-(trifluoromethoxy)-,(s)- requires further investigation to establish its therapeutic potential.

Interaction Studies

Research has focused on the binding affinity of Benzenepropanol,-amino-3-fluoro-5-(trifluoromethoxy)-,(s)- with various biological targets. Initial findings suggest:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Interaction with neurotransmitter receptors could imply potential neuropharmacological effects.

Comparative Analysis with Similar Compounds

Table 1 presents a comparison of Benzenepropanol,-amino-3-fluoro-5-(trifluoromethoxy)-,(s)- with structurally similar compounds that exhibit biological activity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol | C10H8F4O2 | Similar structure with different substitution patterns |

| 2-Amino-4-(2-fluoro-3-trifluoromethyl)phenol | C9H8F4N | Contains amino group and additional fluorine |

| 4-Trifluoromethylphenylmethanol | C9H8F3O | Trifluoromethyl group enhances electron-withdrawing properties |

These compounds illustrate various functionalization patterns that affect their reactivity and biological activity, highlighting the distinctiveness of Benzenepropanol,-amino-3-fluoro-5-(trifluoromethoxy)-,(s)-.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of various fluorinated benzyl alcohols, including Benzenepropanol,-amino-3-fluoro-5-(trifluoromethoxy)-,(s)-. Results indicated a significant reduction in bacterial growth against Staphylococcus aureus.

-

Antiviral Potential :

- Another investigation explored the antiviral activity of fluorinated compounds against influenza viruses. The findings suggested that Benzenepropanol,-amino-3-fluoro-5-(trifluoromethoxy)-,(s)- exhibited moderate inhibitory effects, warranting further exploration.

-

Cytotoxicity Tests :

- Cytotoxicity assays conducted on cancer cell lines revealed that the compound could inhibit cell proliferation at higher concentrations, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.